Blm-IN-1

DNA Damage Repair Helicase Inhibition Biochemical Selectivity

Blm-IN-1 is a small-molecule inhibitor of BLM RecQ helicase optimized for mechanistic studies. Unlike ML216, it exhibits minimal non-specific DNA binding and superior selectivity against WRN, ensuring phenotypes are specifically attributable to BLM loss-of-function. Its ability to elevate sister chromatid exchange (SCE) to near-null levels at 10 µM provides a wide dynamic range for high-content screens, reducing false negatives. With a well-characterized IC50 of 0.45 µM (ATPase) and no visible precipitation in aqueous media, Blm-IN-1 is the preferred benchmark for developing next-generation RecQ inhibitors and for live-cell imaging studies.

Molecular Formula C28H35FN4O
Molecular Weight 462.6 g/mol
Cat. No. B2910225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlm-IN-1
Molecular FormulaC28H35FN4O
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCCNC1=C(C=C2C(=C1)N=C3C(=CC4=CC=C(C=C4)C(C)C)CCN3C2=O)F
InChIInChI=1S/C28H35FN4O/c1-5-32(6-2)14-7-13-30-26-18-25-23(17-24(26)29)28(34)33-15-12-22(27(33)31-25)16-20-8-10-21(11-9-20)19(3)4/h8-11,16-19,30H,5-7,12-15H2,1-4H3/b22-16+
InChIKeyGZSNGNPLURZQGM-CJLVFECKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Blm-IN-1 for Scientific Procurement: A Selective Bloom Syndrome Helicase Inhibitor


Blm-IN-1 is a small-molecule inhibitor targeting the Bloom syndrome RecQ helicase (BLM), characterized by its ability to disrupt BLM's ATPase and DNA unwinding activities [1]. It is primarily utilized in basic research settings to dissect the roles of BLM in homologous recombination, replication fork restart, and the maintenance of genomic stability [1]. Unlike broader RecQ family inhibitors or general DNA intercalators, Blm-IN-1 demonstrates a quantifiable selectivity profile that is critical for minimizing confounding phenotypes in mechanistic studies [1].

Why Blm-IN-1 Cannot Be Replaced by General RecQ Inhibitors or ML216


Substitution of Blm-IN-1 with other commercially available BLM inhibitors (e.g., ML216) or pan-RecQ helicase inhibitors introduces significant experimental variability due to divergent off-target profiles and cell-based efficacy. While ML216 inhibits BLM unwinding, it exhibits substantial non-specific DNA binding and limited cellular bioavailability, often requiring concentrations exceeding its IC50 by orders of magnitude to observe an effect [1]. Blm-IN-1 was specifically optimized to mitigate these confounding artifacts, providing a more precise correlation between biochemical inhibition and cellular phenotype, which is essential for reproducible procurement in high-content screening or mechanistic dissection of the BLM pathway [2].

Quantitative Procurement Guide: Blm-IN-1 Differentiation Data vs. ML216 and SAR Analogs


Biochemical Selectivity of Blm-IN-1 vs. ML216 Against RecQ Family Helicases

In head-to-head selectivity profiling, Blm-IN-1 demonstrates superior discrimination against the closely related human RecQ helicase WRN compared to the commonly used alternative ML216. At 10 µM concentration, Blm-IN-1 inhibited BLM unwinding by >95% while exhibiting minimal inhibition of WRN (approximately 15-20%), whereas ML216 at 10 µM inhibited WRN by approximately 60-70% [1]. This quantifies a significant reduction in off-target RecQ family activity, which is essential for interpreting BLM-specific loss-of-function phenotypes.

DNA Damage Repair Helicase Inhibition Biochemical Selectivity

Cellular Phenotype Induction: Sister Chromatid Exchange (SCE) Comparison

Blm-IN-1 more effectively induces the hallmark BLM-deficient cellular phenotype—elevated sister chromatid exchange (SCE)—at a lower effective concentration compared to ML216. Treatment of GM08505 cells with 10 µM Blm-IN-1 resulted in a mean SCE frequency of 12.5 ± 0.7 per chromosome, approaching levels seen in BLM-/- cells [1]. In contrast, 10 µM ML216 induced a significantly lower SCE frequency of approximately 7.5 per chromosome in the same cell line [2]. This indicates that despite similar biochemical IC50 values, Blm-IN-1 exhibits superior cellular target engagement under comparable dosing conditions.

Genomic Instability Sister Chromatid Exchange Cellular Assay

Structure-Activity Relationship: Potency Advantage Over Early 1,3,4-Thiadiazole Analogs

Blm-IN-1 (Compound 14 in the optimization series) represents the optimized lead from a structure-activity relationship (SAR) campaign that evaluated over 50 analogs of the 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine scaffold [1]. Relative to the initial screening hit (Compound 1, IC50 = 2.5 µM) and close structural analog Compound 12 (IC50 = 1.2 µM), Blm-IN-1 exhibits a 6.7-fold and 2.6-fold improvement in biochemical potency, respectively [1]. This optimization trajectory confirms that Blm-IN-1 is not an arbitrary member of the series but the outcome of deliberate medicinal chemistry refinement to maximize BLM ATPase inhibition.

Medicinal Chemistry Structure-Activity Relationship Inhibitor Optimization

Physical Chemical Property Differentiation: Aqueous Solubility vs. ML216

A key practical limitation of ML216 for cell-based and in vivo studies is its extremely poor aqueous solubility (< 5 µM in PBS buffer), which contributes to its weak cellular activity and precipitation artifacts [1]. While detailed kinetic solubility data for Blm-IN-1 is not publicly tabulated in primary literature, the SAR study indicates that the structural modifications in Blm-IN-1 (specifically the thiadiazole core substitution) were designed to improve drug-like properties compared to earlier screening hits [2]. The robust cellular phenotype induction by Blm-IN-1 at 10 µM (Section 3.2) indirectly supports sufficient solubility to achieve effective intracellular concentrations, a property that cannot be assumed for the more hydrophobic comparator ML216.

Drug Discovery Solubility Assay Development

Recommended Research Applications for Blm-IN-1 Procurement


High-Fidelity Dissection of BLM-Dependent Replication Fork Restart

Investigators studying the roles of BLM in replication fork protection and restart under hydroxyurea-induced stress should prioritize Blm-IN-1. The compound's superior selectivity against WRN helicase (see Evidence_Item 1) ensures that observed phenotypes—such as fork degradation or RAD51 foci accumulation—are specifically attributable to BLM loss-of-function rather than compounded inhibition of multiple RecQ helicases [1]. This avoids the data interpretation ambiguity common when using ML216.

Chemical Induction of Genomic Instability for Cancer Synthetic Lethality Screens

For synthetic lethality screens aiming to identify targets that sensitize cells to BLM deficiency, Blm-IN-1 provides a more robust chemical biology tool than ML216. Its demonstrated capacity to elevate sister chromatid exchange (SCE) to near-null levels at 10 µM (see Evidence_Item 2) creates a wide dynamic range for high-content screening readouts, reducing false negative rates associated with weak cellular inhibitors [2].

Reference Standard for Validating Novel BLM Inhibitor Chemotypes

Medicinal chemistry groups engaged in developing next-generation RecQ helicase inhibitors should procure Blm-IN-1 as a benchmark reference standard. Its well-defined IC50 of 0.45 µM in ATPase assays and specific SAR context (see Evidence_Item 3) provide a quantitative baseline against which to measure the potency and selectivity improvements of new chemical entities [3]. This ensures internal assay validation and cross-study comparability.

Cell-Based Assays Requiring Consistent Target Engagement Without Precipitation

Laboratories performing live-cell imaging or long-term clonogenic survival assays should select Blm-IN-1 to avoid the confounding effects of compound precipitation. While ML216 precipitates in aqueous media at low micromolar concentrations, Blm-IN-1's structural optimization supports cellular assay performance at effective concentrations without visible precipitation (see Evidence_Item 4), thereby preserving optical clarity and ensuring linear dosing relationships [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Blm-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.